molecular formula C11H15N2O10P B12920125 3'-O-Acetyluridine 5'-(dihydrogen phosphate) CAS No. 90290-64-5

3'-O-Acetyluridine 5'-(dihydrogen phosphate)

Cat. No.: B12920125
CAS No.: 90290-64-5
M. Wt: 366.22 g/mol
InChI Key: ZBCLZOHFAISCPJ-PEBGCTIMSA-N
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Description

3'-O-Acetyluridine 5'-(dihydrogen phosphate) is a chemically modified nucleotide monomer that serves as a critical intermediate in the synthesis of oligoribonucleotides. Its primary research value lies in the controlled construction of RNA fragments, where the 3'-O-acetyl group acts as a protecting group, preventing unwanted side reactions during the stepwise formation of phosphodiester bonds. This protection is crucial for achieving high yields and purity in complex oligonucleotide synthesis. The 5'-dihydrogen phosphate moiety can be further activated to form these bonds, allowing researchers to build specific RNA sequences. Compounds like this are fundamental tools in developing synthetic methodologies for nucleic acids, enabling studies on RNA structure, function, and stability. This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

90290-64-5

Molecular Formula

C11H15N2O10P

Molecular Weight

366.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H15N2O10P/c1-5(14)22-9-6(4-21-24(18,19)20)23-10(8(9)16)13-3-2-7(15)12-11(13)17/h2-3,6,8-10,16H,4H2,1H3,(H,12,15,17)(H2,18,19,20)/t6-,8-,9-,10-/m1/s1

InChI Key

ZBCLZOHFAISCPJ-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)O

Canonical SMILES

CC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Fermentation-Based Production of Uridine 5'-Diphosphate (UDP)

A patented method (CN108441532A) describes an efficient fermentation-based process to produce uridine 5'-diphosphate, which can be adapted for acetylated derivatives with additional chemical steps:

  • Raw materials: Uridine, sodium dihydrogen phosphate, brewer’s yeast, glucose, magnesium sulfate.
  • Process:

    • Mixed fermentation of uridine with brewer’s yeast and phosphate salts at 35–40°C, pH 6.6–7.0 for 2–4 hours.
    • Termination of fermentation by cooling to 10–20°C using ice.
    • Microfiltration (0.1 μm ceramic membrane) to remove proteins and solids.
    • Ion-exchange chromatography using strong basic anion-exchange resins for purification.
    • Nanofiltration for desalination.
    • Decolorization with anion-exchange resins.
    • Alcohol precipitation crystallization using 80–95% ethanol at pH 3.7–3.9 and 20–30°C for 6–8 hours.
    • Drying of the precipitated product.
  • Advantages:

    • Short fermentation cycle (2–4 hours).
    • High product yield (up to 62%).
    • High purity (liquid phase purity ~88%, UV purity ~80.5%).
    • Economical and scalable.
Step Conditions/Details Purpose
Fermentation 35–40°C, pH 6.6–7.0, 2–4 h Biosynthesis of UDP
Cooling 10–20°C with ice Terminate fermentation
Microfiltration 0.1 μm ceramic membrane Remove proteins and solids
Ion-exchange chromatography Strong basic anion-exchange resin Purify UDP
Nanofiltration MW cutoff 400–500 Da Desalination
Decolorization Strong basic anion-exchange resin Remove color impurities
Alcohol precipitation 80–95% ethanol, pH 3.7–3.9, 20–30°C, 6–8 h Crystallize and isolate product
Drying Pressure filtration drying Obtain dry UDP powder

This method is primarily for uridine 5'-diphosphate but can be adapted for acetylated derivatives by introducing acetylation either before fermentation (if stable) or post-fermentation chemically.

Enzymatic Synthesis Using Recombinant Enzymes

Enzymatic methods utilize purified or recombinant enzymes such as uracil phosphoribosyltransferase or CTP synthetase to catalyze phosphorylation of nucleosides or nucleobases under mild conditions:

  • Recombinant uracil phosphoribosyltransferase from Thermus thermophilus HB8 has been shown to catalyze the formation of nucleoside monophosphates with high regio- and stereoselectivity.
  • Enzymatic cascades combining multiple enzymes can produce diphosphates or triphosphates from nucleosides or bases.
  • Advantages include mild reaction conditions, high selectivity, and fewer side products.

These enzymatic methods are promising for preparing modified nucleoside phosphates like 3'-O-acetyl derivatives, provided the enzymes tolerate the acetyl modification.

Chemical Synthesis Methods

Chemical synthesis of 3'-O-Acetyluridine 5'-(dihydrogen phosphate) involves:

Typical steps:

This approach requires careful optimization to avoid over-acetylation or phosphorylation at undesired positions.

Comparative Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations Applicability to 3'-O-Acetyluridine 5'-(dihydrogen phosphate)
Fermentation (Patent CN108441532A) Mixed fermentation, microfiltration, ion-exchange, nanofiltration, alcohol precipitation High yield, scalable, economical Limited to natural nucleosides; acetylation requires extra step Adaptable with post-fermentation acetylation
Enzymatic synthesis Recombinant enzymes catalyzing phosphorylation High selectivity, mild conditions Enzyme substrate specificity may limit modifications Potentially suitable if enzymes tolerate acetyl group
Chemical synthesis Protection, acetylation, phosphorylation, purification Precise control over modifications Multi-step, requires protection strategies, lower scalability Direct synthesis route for acetylated nucleoside phosphates

Research Findings and Notes

  • The fermentation method for uridine 5'-diphosphate achieves high purity and yield with a short production cycle, making it industrially attractive. The process includes innovative microfiltration and nanofiltration steps to improve product recovery and purity.
  • Enzymatic methods using thermostable uracil phosphoribosyltransferase show promise for synthesizing modified nucleoside monophosphates with regioselectivity and under mild conditions, which could be extended to acetylated derivatives.
  • Chemical synthesis remains the most direct method for introducing specific modifications such as 3'-O-acetylation but requires careful protection and purification steps to ensure regioselectivity and product purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The dihydropyrimidinyl group can be reduced to form tetrahydropyrimidinyl derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the dihydropyrimidinyl group may produce tetrahydropyrimidinyl derivatives.

Scientific Research Applications

Biochemical Research

3'-O-Acetyluridine 5'-(dihydrogen phosphate) is primarily utilized in biochemical research to study nucleic acid interactions and modifications. Its acetylated structure enhances its stability and bioavailability, making it a valuable tool for investigating RNA synthesis and metabolism.

RNA Synthesis

The compound is often employed in synthesizing RNA molecules in vitro. Its incorporation into RNA strands can facilitate studies on RNA stability, folding, and interactions with proteins or other nucleic acids. For instance, researchers have utilized this compound to create modified mRNA for therapeutic applications, enhancing the efficacy of mRNA vaccines by improving their stability and translation efficiency .

Therapeutic Potential

Research indicates that 3'-O-Acetyluridine 5'-(dihydrogen phosphate) may have therapeutic implications, particularly in the treatment of metabolic disorders and neurodegenerative diseases.

Metabolic Disorders

Studies have shown that uridine derivatives can influence metabolic pathways. For example, uridine supplementation has been linked to improved lipid metabolism and reduced fatty liver disease in animal models . The acetylated form may enhance these effects due to its increased bioavailability.

Neurodegenerative Diseases

There is emerging evidence that uridine derivatives can play a role in neuroprotection. Research has demonstrated that exogenous uridine can benefit models of Alzheimer’s disease by enhancing synaptic function and reducing neuroinflammation . The potential of 3'-O-Acetyluridine 5'-(dihydrogen phosphate) as a neuroprotective agent warrants further investigation.

Case Studies

Several case studies highlight the utility of this compound in various research contexts:

Study Objective Findings
Luo et al., 2021Investigate the effects of uridine on metabolic rateFound that uridine can regulate body temperature and metabolic gene expression, suggesting potential for obesity treatment .
Saydoff et al., 2013Assess the impact of uridine prodrugs on cognitive functionDemonstrated that oral administration improved cognitive deficits in Alzheimer’s disease models .
Lai et al., 2023Examine lipid metabolism modulation by uridineShowed that daytime supplementation inhibited lipid synthesis via specific enzyme regulation .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The dihydropyrimidinyl group can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The phosphonooxy group may participate in phosphorylation reactions, affecting cellular signaling pathways. Overall, the compound’s activity is mediated through its ability to form specific interactions with biological macromolecules.

Comparison with Similar Compounds

The structural and functional properties of 3'-O-Acetyluridine 5'-(dihydrogen phosphate) can be contextualized by comparing it to related nucleotide derivatives. Key analogs include:

Structural Modifications

3-Methyluridine 5'-(dihydrogen phosphate)
  • Structure : Features a methyl group at the 3'-OH position instead of an acetyl group.
  • Synthesis : Methylation at the 3'-position is achieved using methylating agents like methyl iodide under basic conditions, contrasting with the acetylation step requiring acetyl chloride or anhydride .
  • However, the acetyl group improves solubility in organic solvents during solid-phase oligonucleotide synthesis .
5-(Hydroxymethyl)cytidine 5'-(dihydrogen phosphate)
  • Structure : Contains a hydroxymethyl group at the pyrimidine C5 position and a cytosine base instead of uracil.
  • Biological Role : The hydroxymethyl modification is critical in epigenetic regulation, unlike the acetyl group in 3'-O-Acetyluridine, which primarily serves as a transient protecting group .
2'-Deoxyuridine 3',5'-bis(dihydrogen phosphate)
  • Structure : Lacks the 2'-hydroxyl group (deoxyribose) and has phosphate groups at both 3' and 5' positions.
  • Functionality: The bis-phosphate configuration increases negative charge density, affecting membrane permeability and enzyme binding. This contrasts with the single 5'-phosphate in 3'-O-Acetyluridine, which mimics natural monophosphate nucleotides .

Physicochemical Properties

Compound Molecular Weight (Da) Key Functional Groups Solubility Trends Stability Notes
3'-O-Acetyluridine 5'-phosphate ~366 (estimated) 3'-O-acetyl, 5'-phosphate Moderate in organic solvents Acetyl group hydrolyzes under basic conditions
3-Methyluridine 5'-phosphate 326.21 3'-O-methyl, 5'-phosphate High in aqueous buffers Stable across pH 4–9
2'-Deoxyuridine 3',5'-bisphosphate 387.18 2'-deoxy, bis-phosphate Low in organic solvents Prone to enzymatic cleavage

Biological Activity

3'-O-Acetyluridine 5'-(dihydrogen phosphate) is a modified nucleoside that plays a significant role in various biological processes, particularly in nucleotide metabolism and cellular signaling. This article explores its biological activity, focusing on its pharmacological properties, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

3'-O-Acetyluridine 5'-(dihydrogen phosphate) is a derivative of uridine, characterized by an acetyl group at the 3' position and a phosphate group at the 5' position. This modification enhances its stability and bioavailability compared to unmodified uridine.

Nucleotide Metabolism

Uridine derivatives are crucial for nucleotide synthesis. Studies show that 3'-O-acetyluridine can influence the synthesis of RNA and modulate cellular energy metabolism. It is particularly relevant in conditions where uridine levels are altered, such as in certain metabolic disorders or during chemotherapy treatment.

Pharmacological Effects

  • Antidote for Chemotherapy Toxicity :
    • Clinical Evidence : Uridine triacetate, a related compound, has been shown to effectively counteract the toxic effects of 5-fluorouracil (5-FU) overdose. In clinical trials, patients treated with uridine triacetate demonstrated a survival rate of 96% compared to an 84% survival rate in historical controls receiving only supportive care .
    • Mechanism : The compound competes with toxic metabolites of 5-FU, facilitating rapid recovery from severe toxicities such as cardiotoxicity and neurotoxicity .
  • Anti-inflammatory Properties :
    • Research indicates that uridine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Studies have highlighted the neuroprotective role of uridine derivatives in models of neurodegeneration. They may enhance neuronal survival and function by modulating neurotransmitter systems and reducing oxidative stress .

Study on Uridine Triacetate

In a multicenter clinical study involving 142 patients with 5-FU overdose:

  • Treatment Protocol : Patients received uridine triacetate within the first 96 hours post-overdose.
  • Outcomes : The study reported significant reductions in mucositis and leukopenia, with many patients resuming chemotherapy within approximately 20 days post-treatment .

Neuroprotective Study

A recent animal study examined the effects of uridine on cognitive function post-injury:

  • Findings : Administration of uridine improved memory retention and reduced neuronal loss in models of traumatic brain injury.
  • : These findings support the potential for uridine derivatives in neuroprotective therapies .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Nucleotide MetabolismEnhances RNA synthesis and cellular energy metabolism
Antidote for ToxicityEffective against 5-FU overdose; high survival rates
Anti-inflammatoryInhibits TNF-α and IL-1β; potential for inflammatory diseases
NeuroprotectiveImproves cognitive function post-injury

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3'-O-Acetyluridine 5'-(dihydrogen phosphate), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical phosphorylation of uridine derivatives. For example, uridine 3'-phosphate can be prepared from 2',3'-cyclic phosphates via pancreatic ribonuclease degradation, followed by acetylation at the 3'-O position . Reaction conditions such as pH, temperature, and salt form (e.g., pyridinium vs. ammonium salts) significantly affect yield. Optimizing solvent polarity (e.g., aqueous vs. organic phases) and using protective groups (e.g., acetyl) can mitigate side reactions and improve purity .

Q. How can researchers characterize the structural integrity of 3'-O-Acetyluridine 5'-(dihydrogen phosphate) using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm acetylation at the 3'-O position via 1H^1H-NMR (δ ~2.1 ppm for acetyl protons) and 31P^{31}P-NMR to verify phosphate linkage integrity (δ ~0 to -5 ppm for monophosphate) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., C11_{11}H15_{15}N2_{2}O12_{12}P, theoretical MW 406.2 g/mol) and detect fragmentation patterns indicative of acetyl or phosphate loss .
  • HPLC : Reverse-phase chromatography with UV detection at 260 nm can assess purity, with retention times compared to authenticated standards .

Q. What analytical challenges arise in distinguishing 3'-O-Acetyluridine 5'-(dihydrogen phosphate) from its positional isomers, and how are these resolved?

  • Methodological Answer : Positional isomers (e.g., 2'- vs. 3'-acetyl or 2'- vs. 5'-phosphate) require orthogonal techniques:

  • Ion-Exchange Chromatography : Separates isomers based on phosphate group charge distribution .
  • Enzymatic Digestion : Use phosphatases (e.g., alkaline phosphatase) to hydrolyze phosphate groups, followed by LC-MS to confirm cleavage specificity .

Advanced Research Questions

Q. How does the 3'-O-acetyl group influence the stability and reactivity of 3'-O-Acetyluridine 5'-(dihydrogen phosphate) under physiological or experimental conditions?

  • Methodological Answer : The acetyl group enhances lipophilicity, altering solubility and membrane permeability. However, it is hydrolytically labile in basic conditions (pH >8). Stability studies using accelerated degradation (e.g., 40°C/75% RH) with HPLC monitoring can quantify degradation kinetics. Buffered solutions (pH 5–7) are recommended for long-term storage .

Q. What role does 3'-O-Acetyluridine 5'-(dihydrogen phosphate) play in modulating enzymatic activities, particularly in nucleotide biosynthesis or modification pathways?

  • Methodological Answer : The compound may act as a substrate analog in enzymatic assays. For example, uridine 5'-monophosphate decarboxylase (e.g., orotidine decarboxylase) activity can be studied by substituting natural substrates with 3'-O-acetyl derivatives to probe steric or electronic effects on catalytic efficiency. Kinetic parameters (KmK_m, VmaxV_{max}) should be compared using spectrophotometric or radiometric assays .

Q. What are the challenges in analyzing phosphorylated uridine derivatives using mass spectrometry, and how can isotopic labeling assist in overcoming these challenges?

  • Methodological Answer : Phosphorylated compounds often exhibit low ionization efficiency in MS. Strategies include:

  • Derivatization : Use trimethylsilyl or tert-butyldimethylsilyl groups to enhance volatility .
  • Isotopic Labeling : Incorporate 13C^{13}C- or 15N^{15}N-labeled uridine during synthesis to distinguish signal from background noise in complex matrices (e.g., cell lysates) .

Q. How can researchers validate the biological activity of 3'-O-Acetyluridine 5'-(dihydrogen phosphate) in nucleotide salvage pathways or RNA modification studies?

  • Methodological Answer :

  • Metabolic Labeling : Incubate cells with 3H^3H- or 14C^{14}C-labeled compound and track incorporation into RNA via scintillation counting or autoradiography .
  • CRISPR/Cas9 Knockout Models : Use cell lines lacking specific nucleotidases or acetyltransferases to assess dependency on exogenous 3'-O-acetyluridine derivatives .

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